3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate
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Overview
Description
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate, also known as 2-[(2-methylprop-2-enoyl)oxy]ethyl 3-oxobutanoate, is an organic compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of both ester and ketone functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with 2-hydroxyethyl methacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and inline purification systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate involves its interaction with various molecular targets and pathways. The ester and ketone groups allow it to participate in a range of chemical reactions, facilitating the formation of covalent bonds with other molecules. This reactivity is crucial in its role as a monomer in polymerization reactions and as an intermediate in the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methacryloyloxy)ethyl acetoacetate
- Ethylene glycol monoacetoacetate monomethacrylate
- 2-(Acetoacetyloxy)ethyl methacrylate
Uniqueness
3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate is unique due to its specific combination of ester and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise control over polymer properties and the synthesis of bioactive compounds .
Properties
CAS No. |
149991-89-9 |
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Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-(2-methylprop-2-enoyloxy)propyl 3-oxobutanoate |
InChI |
InChI=1S/C11H16O5/c1-8(2)11(14)16-6-4-5-15-10(13)7-9(3)12/h1,4-7H2,2-3H3 |
InChI Key |
FHPDNLOSEWLERE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCOC(=O)CC(=O)C |
Origin of Product |
United States |
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